![molecular formula C23H21N3O4 B4294238 ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate](/img/structure/B4294238.png)
ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate
Vue d'ensemble
Description
Ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate, also known as NBQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. NBQX belongs to the family of quinoxaline derivatives and is a competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in the central nervous system.
Applications De Recherche Scientifique
Ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate has been extensively studied for its therapeutic potential in neurological diseases such as epilepsy, stroke, and neurodegenerative disorders. In animal models of epilepsy, ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate has been shown to reduce seizure activity and increase the threshold for seizure induction. ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate has also been shown to have neuroprotective effects in animal models of stroke, reducing infarct size and improving neurological function. In addition, ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate has been investigated for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
Ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate is a competitive antagonist of AMPA receptors, which are glutamate-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system. By blocking the activity of AMPA receptors, ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate reduces the excitability of neurons and can prevent the spread of excitatory activity that can lead to seizures or neuronal damage.
Biochemical and Physiological Effects:
ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on AMPA receptors, ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate has been shown to modulate the activity of other glutamate receptors, including NMDA (N-methyl-D-aspartate) receptors and kainate receptors. ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate has also been shown to reduce the release of glutamate from presynaptic terminals, which can help to prevent excitotoxicity. Physiologically, ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate has been shown to reduce seizure activity, improve neurological function after stroke, and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate is its specificity for AMPA receptors, which allows for targeted modulation of neuronal activity. ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate is also relatively stable and can be administered orally or intravenously. However, one limitation of ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate is its short half-life, which requires frequent dosing to maintain therapeutic levels. In addition, ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate can have off-target effects on other glutamate receptors, which can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the role of ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate in the regulation of synaptic plasticity, which is the process by which neuronal connections are strengthened or weakened in response to experience. Finally, ethyl [4'-(nitromethyl)-2,3'-biquinolin-1'(4'H)-yl]acetate may have applications in the treatment of other neurological disorders, such as traumatic brain injury or multiple sclerosis.
Propriétés
IUPAC Name |
ethyl 2-[4-(nitromethyl)-3-quinolin-2-yl-4H-quinolin-1-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-2-30-23(27)15-25-13-19(21-12-11-16-7-3-5-9-20(16)24-21)18(14-26(28)29)17-8-4-6-10-22(17)25/h3-13,18H,2,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZFZPNFLWXKHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(C2=CC=CC=C21)C[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.